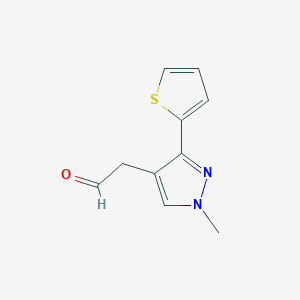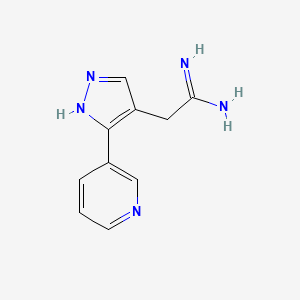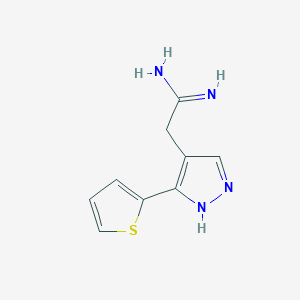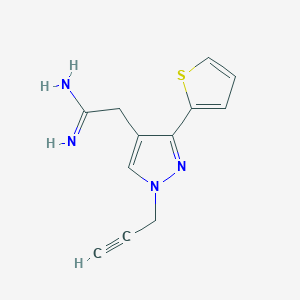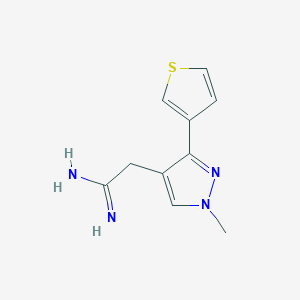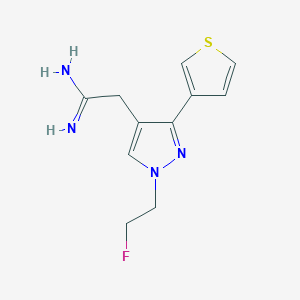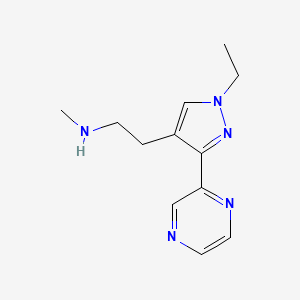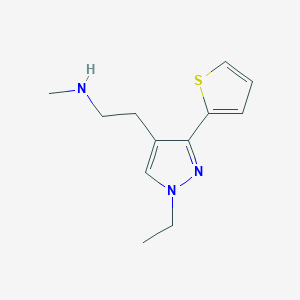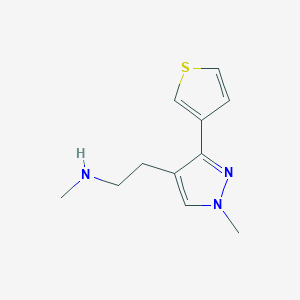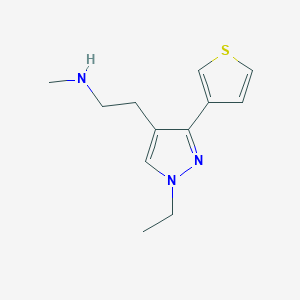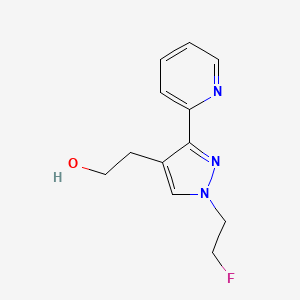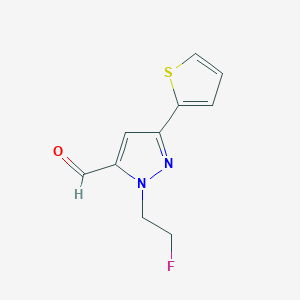
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde (FETPC) is an organic compound with a unique pyrazole structure. It is a synthetic compound derived from 1-fluoroethyl-3-thiophen-2-ylpyrazole-5-carbaldehyde (FETP). FETPC is a versatile compound that can be used in a variety of applications, ranging from scientific research to laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Chitosan Schiff Bases
Chitosan Schiff bases synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and other derivatives have been studied for their antimicrobial properties. These compounds exhibited significant activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The study also affirmed the absence of cytotoxic activity in these compounds (Hamed et al., 2020).
Antimicrobial and Antioxidant Properties of Pyrazole-Based Heterocycles
Pyrazole-based heterocycles, derived from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, were synthesized and assessed for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds showcased promising results in these areas, indicating a broad spectrum of potential medicinal applications (Abdel-Wahab et al., 2012).
Structural Characterization of Pyrazole Compounds
The study focused on the synthesis and characterization of four pyrazole compounds with different substituents. The crystal structures were determined, providing valuable insight into the molecular conformation and the potential reactivity of these compounds (Loh et al., 2013).
Schiff Bases and Their Antimicrobial Activity
Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes were synthesized and evaluated for their antimicrobial activity. Several derivatives exhibited notable activity, highlighting their potential as antimicrobial agents (Puthran et al., 2019).
Synthesis and Antimicrobial Testing of Schiff's Base Derivatives
The study synthesized various Schiff's base derivatives and assessed their antimicrobial activity. Many of the synthesized compounds demonstrated good to excellent antibacterial activity, suggesting their potential as effective antimicrobial agents (Mistry et al., 2016).
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-3-4-13-8(7-14)6-9(12-13)10-2-1-5-15-10/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRXTVOBWQDMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



